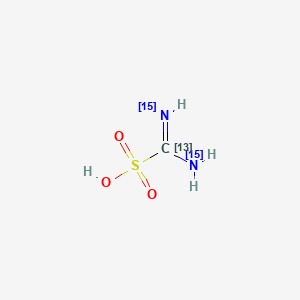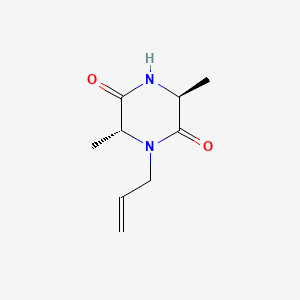
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione is a chiral compound with a piperazine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the use of a stereoselective synthesis strategy. For example, starting from a suitable precursor, the compound can be synthesized through a series of reactions including cyclization and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents. The process may also involve purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity .
化学反应分析
Types of Reactions
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a diol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学研究应用
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of (3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
(3S,6R)-3,6-Dihydroxy-10-methylundecanoic acid: Another compound with similar stereochemistry but different functional groups.
(3S,6R)-6-hydroxy-2-oxo-3-azepanyl: Shares a similar ring structure but with different substituents
Uniqueness
What sets (3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione apart is its specific combination of stereochemistry and functional groups, which can result in unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
(3S,6R)-3,6-dimethyl-1-prop-2-enylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-11-7(3)8(12)10-6(2)9(11)13/h4,6-7H,1,5H2,2-3H3,(H,10,12)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWKBMCCAHXII-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)N1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N([C@@H](C(=O)N1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

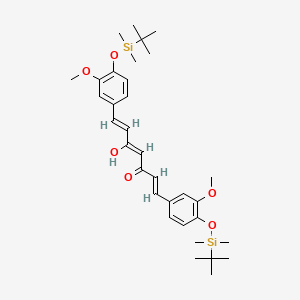
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)

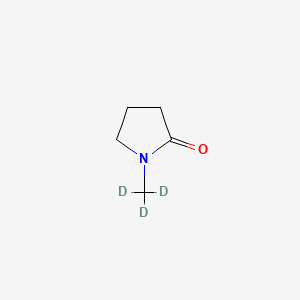

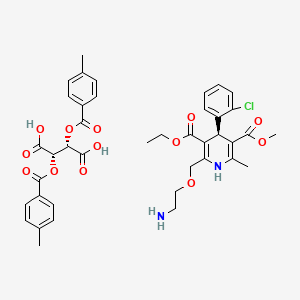
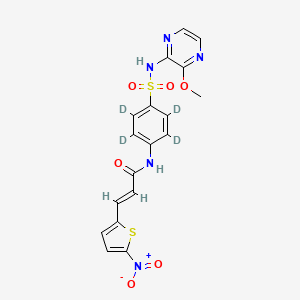

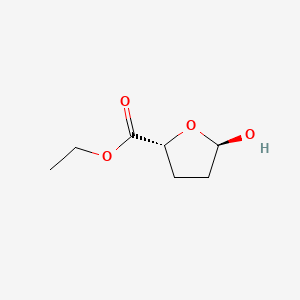
![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide](/img/structure/B587812.png)
